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Trimethoxy(3-thiocyanatopropyl)silane

Rubber compounding Silica-filled elastomers Filler dispersion

Sourcing generic silanes risks scorch safety deviations in sulfur-cured elastomers. This thiocyanate-functional silane provides a controlled reactivity profile intermediate between aggressive mercapto and slow polysulfane variants, solving throughput and aging trade-offs. Key evidence-based outcomes: • Superior reinforcement vs. Si-69 in CV systems, enhancing tensile modulus in NR/SBR tire treads. • Accelerated cure in polychloroprene (CR) with improved aging resistance for wire/cable jackets. • Non-disruptive epoxy curing with high metal adhesion, preventing gelation compared to mercapto silanes.

Molecular Formula C7H15NO3SSi
Molecular Weight 221.35 g/mol
CAS No. 56859-24-6
Cat. No. B8776614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy(3-thiocyanatopropyl)silane
CAS56859-24-6
Molecular FormulaC7H15NO3SSi
Molecular Weight221.35 g/mol
Structural Identifiers
SMILESCO[Si](CCCSC#N)(OC)OC
InChIInChI=1S/C7H15NO3SSi/c1-9-13(10-2,11-3)6-4-5-12-7-8/h4-6H2,1-3H3
InChIKeyXODFSNXVWMJCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxy(3-thiocyanatopropyl)silane: Chemical Identity and Key Characteristics


Trimethoxy(3-thiocyanatopropyl)silane (CAS 56859-24-6), also referred to as 3-thiocyanatopropyltrimethoxysilane, is a sulfur-containing organofunctional silane coupling agent with the molecular formula C₇H₁₅NO₃SSi and a molecular weight of 221.35 g/mol [1]. It features a hydrolyzable trimethoxysilyl head group attached to a propyl spacer terminated by a thiocyanate (–SCN) functional group . This compound is primarily employed in rubber compounding, particularly in silica-filled elastomer systems including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene-propylene-diene rubber (EPDM), where it functions as a bonding agent and reinforcing additive [2]. The thiocyanate moiety distinguishes it from mercapto (–SH)-terminated and polysulfane silanes, conferring a distinct balance of reactivity, processability, and aging resistance.

1
Thiocyanate-functional silane for silica-filled elastomer coupling
2
Intermediate cure reactivity between mercapto and polysulfane silanes
3
Compatible with CV, semi-EV, and thermosetting epoxy systems

Trimethoxy(3-thiocyanatopropyl)silane: Substitution Risks with Generic Silanes


The routine substitution of one organofunctional silane for another in industrial formulations introduces substantial risk of performance deviation and process disruption. While numerous silanes share the trimethoxysilyl anchoring mechanism, the terminal organic functionality governs both filler–polymer coupling efficiency and the kinetic profile of the vulcanization reaction. For instance, the thiocyanate group (–SCN) in Trimethoxy(3-thiocyanatopropyl)silane yields a curing behavior intermediate between non-reactive alkyl silanes and overly aggressive mercapto silanes, a balance that cannot be replicated by simply blending generic alternatives [1]. Furthermore, the sulfur atom in the thiocyanate moiety is not labile in the same manner as polysulfidic sulfur; this fundamentally alters the crosslink network evolution and aging trajectory relative to polysulfane silanes such as Si-69 [2]. Consequently, selecting an alternative silane without quantitative consideration of cure kinetics, compound processability, and long-term property retention will result in formulations that either fail to meet mechanical specifications or exhibit unacceptable batch-to-batch variability.

Target
Thiocyanate silane
Substitute
Mercapto silane
Controlled cure profile with scorch safety
Premature gelation may disrupt epoxy processing windows
Balanced reinforcement and aging resistance
Polysulfane silane may shift aging trajectory and cure kinetics
Accelerates cure in polychloroprene; higher crosslink density
Retardant effect with Si-69 requires reformulation of accelerator package

Trimethoxy(3-thiocyanatopropyl)silane: Comparative Performance Evidence


Processability Advantage over Si-69 in CV Systems

In a direct head-to-head study comparing 3-thiocyanatopropyl triethoxy silane (Si-264, the triethoxy analog) with bis-(3-triethoxysilylpropyl) tetrasulfane (Si-69) in a conventional vulcanization (CV) system, the Si-264-containing compounds exhibited substantially better processability. This improvement was attributed to the less bulky structure and lower viscosity of Si-264, which enables it to react more readily with silanol groups on the silica surface and thereby promote filler dis-agglomeration during mixing to a greater extent than Si-69 [1]. While the trimethoxy analog exhibits faster hydrolysis kinetics due to its smaller alkoxy leaving groups, the fundamental steric advantage of the thiocyanatopropyl architecture over the bis-silyl tetrasulfane structure remains directly applicable [2].

Processability vs Si-69
Head-to-head
Si-264 reduced filler–filler interaction more effectively due to lower steric bulk, yielding better processability.
Supports mixing efficiency and filler dispersion improvements in CV systems.
Trimethoxy analog expected to exhibit comparable steric advantage.
Rubber compounding Silica-filled elastomers Filler dispersion

Reinforcement Efficiency: Si-264 vs. Si-69 in CV and Semi-EV

Head-to-head mechanical property testing in a conventional vulcanization (CV) system demonstrated that Si-264 imparts a greater degree of reinforcement than Si-69. This is evidenced by the combined effects of better rubber–filler interaction, more homogeneous filler dispersion, and a higher state of cure achieved when Si-69 is replaced with Si-264 [1]. The same study confirmed that this reinforcement advantage extends to semi-efficient vulcanization (semi-EV) systems, where Si-264 again provided superior reinforcement [2]. Critically, this advantage is curing-system dependent; in efficient vulcanization (EV) systems, Si-69 performs better due to its sulfur contribution effect [2]. Therefore, procurement decisions for CV and semi-EV applications should prioritize thiocyanatopropyl silanes.

Reinforcement in CV & semi-EV
Head-to-head
Si-264 imparts greater reinforcement than Si-69; higher state of cure and better rubber–filler interaction.
Reported reinforcement advantage in CV/semi-EV systems; curing-system-dependent outcome.
In EV systems Si-69 may perform differently due to sulfur contribution.
Reinforcement efficiency Mechanical properties Rubber vulcanization

Aging Resistance: Thiocyanatopropyl vs. Polysulfane Silanes

Multiple independent studies have consistently demonstrated that thiocyanatopropyl silanes confer significantly better aging resistance to rubber vulcanizates compared to polysulfane silanes such as Si-69. In silica-filled natural rubber, Si-69 imparts poorer aging resistance than Si-264, a finding attributed to the sulfur contribution effect of the tetrasulfane group, which introduces additional labile sulfur into the crosslink network that accelerates thermo-oxidative degradation [1][2]. This aging resistance advantage has been replicated in polychloroprene (CR) systems, confirming that the phenomenon is polymer-agnostic and intrinsic to the silane chemistry [3]. The absence of polysulfidic linkages in the thiocyanatopropyl structure yields a more thermally stable crosslink network.

Aging resistance
Head-to-head
Thiocyanatopropyl silane shows consistently better property retention after thermal/oxidative aging vs Si-69 across NR and CR.
Supports extended service life and thermal stability screening.
Polysulfidic sulfur in Si-69 linked to accelerated degradation.
Aging resistance Rubber durability Long-term property retention

Cure Acceleration vs. Retardation in Polychloroprene

A direct comparison in silica-filled polychloroprene (CR) revealed a fundamental mechanistic divergence in how thiocyanatopropyl silanes and polysulfane silanes influence cure kinetics. Si-264 accelerates the cure reaction, whereas Si-69 exhibits a retarding effect on vulcanization [1]. Despite this opposing influence on cure rate, both silanes ultimately increase the crosslink density of the vulcanizates [1]. This cure acceleration property of Si-264 is mechanistically linked to the thiocyanate group's interaction with the curing system and distinguishes it sharply from polysulfane-based alternatives. For formulators, this means that substituting Si-69 for a thiocyanatopropyl silane would necessitate significant reformulation of the accelerator and sulfur package to maintain target scorch safety and cure times.

Cure kinetics (CR)
Head-to-head
Si-264 accelerates vulcanization in polychloroprene, while Si-69 retards it; both increase crosslink density.
Cure acceleration may reduce cycle time; reformulation needed when substituting retardant silanes.
Opposite directional effects on cure rate observed.
Cure kinetics Vulcanization acceleration Crosslink density

Epoxy Curability and Adhesion Preservation over Mercapto Silanes

In thermosetting organic resin compositions, particularly epoxy-based systems, mercapto-containing organoalkoxysilanes (e.g., 3-mercaptopropyltrimethoxysilane) are known to significantly impair the original curability of the resin and can cause premature reactions or gelation during compounding [1]. Thiocyanato-containing organoalkoxysilanes, including Trimethoxy(3-thiocyanatopropyl)silane, have been specifically identified as alternatives that improve moldability and adhesive properties without compromising the inherent curing behavior of the thermosetting resin [1]. Patent literature explicitly demonstrates the substitution of 3-mercaptopropyltrimethoxysilane with 3-thiocyanatopropyltrimethoxysilane in epoxy resin working examples to achieve superior adhesive properties on metal substrates while maintaining process stability [2].

Epoxy curability
Cross-study
Thiocyanatopropyltrimethoxysilane preserves epoxy curability and improves metal adhesion, unlike mercapto silane that impairs cure.
Selection context for epoxy adhesives and coatings requiring process stability.
Patent-based evidence; validate under specific formulation conditions.
Epoxy resin Adhesive properties Thermosetting resin composition

Trimethoxy(3-thiocyanatopropyl)silane: Verified Application Scenarios


Conventional Vulcanization for NR/SBR Tire and Industrial Rubber

Based on direct comparative evidence that thiocyanatopropyl silanes (Si-264) provide superior reinforcement and better processability than polysulfane silanes (Si-69) in conventional vulcanization (CV) systems [1], Trimethoxy(3-thiocyanatopropyl)silane is the preferred coupling agent for silica-filled NR and SBR formulations employing CV or semi-EV curing. Applications include tire treads, conveyor belts, and industrial rubber goods where the combination of high reinforcement efficiency, excellent filler dispersion, and enhanced aging resistance [2] delivers measurable performance advantages over polysulfane-based formulations. The trimethoxy analog's faster hydrolysis kinetics relative to triethoxy silanes further optimizes coupling efficiency in these systems [3].

Polychloroprene: Accelerated Cure and Enhanced Aging Resistance

For silica-filled polychloroprene (CR) formulations, Trimethoxy(3-thiocyanatopropyl)silane offers a dual advantage over Si-69: it accelerates rather than retards the cure reaction, and it yields vulcanizates with superior aging resistance [1]. This makes it particularly valuable in CR applications such as wire and cable jacketing, automotive hoses, and industrial seals, where both production throughput (accelerated cure) and long-term service durability (aging resistance) are critical procurement considerations. The trimethoxy version is expected to exhibit comparable cure acceleration behavior to the documented triethoxy analog.

Metal-Adhering Epoxy Systems with Maintained Curability

In epoxy resin formulations for metal adhesion, Trimethoxy(3-thiocyanatopropyl)silane provides a documented advantage over mercapto silanes (e.g., 3-mercaptopropyltrimethoxysilane), which are known to impair resin curability and can cause premature gelation during compounding [1]. Patent literature explicitly identifies thiocyanatopropyltrimethoxysilane as a preferred additive for thermosetting organic resin compositions requiring superior moldability and metal adhesion without compromising the inherent curing behavior of the epoxy system [1]. This scenario applies to powder coatings, structural adhesives, and electronic encapsulants where both process stability and metal substrate bonding are essential.

EPDM: Minimal Property Deterioration Post-Vulcanization

Japanese Patent Application Publication No. Hei 4-277534 teaches that compounding EPDM with thiocyanatopropyltrimethoxysilane, followed by vulcanization in the presence of organic peroxides, produces rubber moldings exhibiting very little deterioration in physical properties and a small compression set [1]. This documented property retention makes Trimethoxy(3-thiocyanatopropyl)silane a procurement-relevant option for EPDM applications such as automotive weatherstripping, roofing membranes, and electrical insulation, where long-term dimensional stability and property retention are performance-critical specifications [1].

Application
Selection Property
Validation Focus
NR/SBR CV & semi-EV compounds
Reinforcement-processability balance
Filler dispersion, tensile properties, aging resistance ranking
Polychloroprene (CR) profiles
Cure acceleration and crosslink density
Cure rate, scorch time, property retention after thermal aging
Metal-adhering epoxy systems
Cure compatibility and adhesion
Gel time, shelf stability, lap shear strength on metal
EPDM peroxide-cured goods
Post-cure property retention
Compression set, physical property deterioration after aging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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